

Technical Support Center: Reducing Nucleic acid Contamination in Lysozyme Lysates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lysozyme chloride*

Cat. No.: *B612616*

[Get Quote](#)

This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals minimize nucleic acid contamination during protein extraction from lysozyme-lysed cells.

Frequently Asked Questions (FAQs)

Q1: Why is my lysozyme lysate so viscous?

A highly viscous lysate after lysozyme treatment is typically caused by the release of large amounts of genomic DNA from the lysed cells.^{[1][2]} During lysis, the cell wall and membrane are disrupted, releasing all intracellular contents, including long strands of DNA. These DNA strands form a dense, tangled network, which significantly increases the viscosity of the solution, making it difficult to handle in downstream processes like centrifugation, filtration, and chromatography.^{[3][4]}

Q2: What are the negative consequences of nucleic acid contamination?

Nucleic acid contamination can have several detrimental effects on protein purification and analysis:

- Operational Issues: The high viscosity caused by DNA can clog filters and chromatography columns, slow down centrifugation, and lead to overall longer processing times and increased costs.^[3]

- Reduced Protein Yield and Quality: DNA can bind to the target protein, leading to its co-precipitation and loss.^[3] Its negative charge can also interfere with ion-exchange chromatography by competing with the target protein for binding to anion-exchange resins.^{[3][5]} Residual DNA can also promote protein aggregation and instability during storage.^[3]
- Inaccurate Experimental Results: Contaminating nucleic acids can interfere with downstream assays. For example, they can skew spectrophotometric readings used for protein quantification and interfere with binding and enzymatic activity studies.^[3] In cell-based assays, they can trigger nucleic acid-sensing pathways, leading to misleading results.^[3]

Q3: What are the primary methods to reduce nucleic acid contamination in a lysozyme lysate?

There are three main approaches to reduce nucleic acid contamination:

- Enzymatic Digestion: This is the most common method and involves using nucleases like DNase I or Benzonase® to break down DNA and RNA into smaller fragments.^{[6][7]}
- Chemical Precipitation: This method uses agents like spermine, streptomycin sulfate, or polyethyleneimine (PEI) to selectively precipitate nucleic acids, which can then be removed by centrifugation.^{[8][9]}
- Mechanical Shearing: Physical methods like sonication can be used to break the long DNA strands into smaller pieces, thereby reducing the viscosity of the lysate.^{[1][6]}

Troubleshooting Guide

Q1: I've added DNase I to my lysate, but it's still viscous. What could be the problem?

There are several potential reasons why DNase I may not be working effectively:

- Missing Cofactors: DNase I requires divalent cations like magnesium (Mg^{2+}) and calcium (Ca^{2+}) for its activity.^[2] If your lysis buffer contains a chelating agent like EDTA, it will sequester these ions and inhibit the enzyme. Ensure your buffer contains adequate concentrations of $MgCl_2$ and $CaCl_2$ (typically 1-2.5 mM).^{[1][10]}
- Incorrect pH or Temperature: DNase I has an optimal pH range (around 7.0-8.0) and is most active at 37°C.^{[11][12]} While it can work at room temperature or even 4°C, its efficiency will

be reduced.[13][14] Lysis buffers with a very high pH (e.g., pH 12) will inactivate the enzyme.[12]

- Insufficient Amount of DNase I: The amount of DNase I needed depends on the cell density and the resulting DNA concentration. If the lysate is from a very dense culture, you may need to add more enzyme.[11]
- Inhibitors in the Lysate: High salt concentrations (above 100-200 mM NaCl) can inhibit DNase I activity.[11][15]

Q2: My experimental protocol is sensitive to nucleases. What are the alternatives to DNase I?

If you cannot use nucleases, you can opt for mechanical or chemical methods:

- Sonication: Applying brief pulses of sonication can effectively shear the genomic DNA, reducing the lysate's viscosity.[1][13] However, be cautious as excessive sonication can generate heat, which may denature your target protein.[6]
- Precipitation: You can use polycationic agents to precipitate the negatively charged nucleic acids.
 - Spermine: This polyamine is highly selective for precipitating DNA.[9][16] Studies have shown it can achieve high DNA removal efficiency (>85%) with minimal co-precipitation of proteins.[9]
 - Streptomycin Sulfate or Polyethyleneimine (PEI): These are also effective at precipitating nucleic acids and can be a cost-effective alternative.[8]
 - Lithium Chloride (LiCl): LiCl can be used to selectively precipitate RNA, leaving DNA and proteins in the solution.[10][17]

Q3: How can I remove the nuclease from my sample after the treatment is complete?

Removing the nuclease is crucial if it might interfere with subsequent experimental steps. Here are a few methods:

- Heat Inactivation: DNase I can be inactivated by heating the sample at 65-75°C for 10-15 minutes, typically in the presence of EDTA to chelate the essential cofactors.[10][11][17]

However, this method is not suitable for heat-sensitive proteins.

- **Affinity Tag Removal:** Some commercially available DNases are engineered with affinity tags (e.g., a maltose-binding protein tag). These can be easily removed from the lysate using the corresponding affinity resin (e.g., amylose resin).[1]
- **Chromatography:** Subsequent purification steps, such as ion-exchange or heparin affinity chromatography, can effectively separate the nuclease from your target protein.[5]

Q4: My protein of interest binds to DNA. How can I purify it away from contaminating nucleic acids?

Purifying DNA-binding proteins presents a unique challenge. Here are some strategies:

- **High Salt Washes:** During affinity chromatography (e.g., IMAC for His-tagged proteins), you can use wash buffers with high salt concentrations (e.g., 1 M NaCl).[8][15] The high ionic strength will disrupt the electrostatic interactions between your protein and the DNA, washing the DNA away while your protein remains bound to the column.[15]
- **Heparin Affinity Chromatography:** Heparin is a highly sulfated glycosaminoglycan that mimics the negatively charged phosphate backbone of DNA.[5] It can be used as an affinity ligand to capture DNA-binding proteins, and the bound protein can then be eluted with a salt gradient, separating it from any contaminating nucleic acids.[5]
- **Ion-Exchange Chromatography (IEX):** Since DNA is strongly negatively charged at neutral pH, it binds very tightly to anion-exchange resins.[5][18] Depending on the isoelectric point (pI) of your protein, you can choose conditions where your protein does not bind to the anion-exchange column, allowing the DNA to be captured while your protein flows through. [5]

Data Presentation

The choice of method to remove nucleic acids can impact efficiency and may be influenced by process conditions. The table below summarizes key characteristics of common methods.

Method	Mechanism of Action	Typical Concentration/Usage	Advantages	Disadvantages
DNase I	Enzymatically digests single and double-stranded DNA. [10]	1-10 units per 1 mL of lysate.[1]	Highly effective at reducing viscosity; specific for DNA.	Requires Mg ²⁺ /Ca ²⁺ cofactors; can be inhibited by high salt or EDTA; may need to be removed post-treatment.[2][11]
Benzonase®	A genetically engineered endonuclease that degrades both DNA and RNA to small oligonucleotides.	~25 units per 1 mL of lysate.	Very high activity; works over a broad range of conditions (pH, temperature, salt).[12]	More expensive than DNase I; may not be suitable if RNA integrity is required.
Sonication	Mechanical shearing of long DNA strands.[1]	1-2 short pulses. [13]	Fast and effective at reducing viscosity; no additives required.	Can generate heat, potentially denaturing proteins; may not completely remove nucleic acids.[6]
Spermine Precipitation	Polycation that selectively binds and precipitates DNA.[9][16]	Concentration is dependent on DNA and salt concentration. [19]	Highly selective for DNA with minimal protein co-precipitation. [9]	Efficiency is sensitive to ionic strength; requires optimization.[19]

Polyethyleneimine (PEI)	Polycation that precipitates nucleic acids and some acidic proteins. [8]	Titration required to determine optimal concentration.	Cost-effective.	Can co-precipitate acidic proteins; requires careful optimization to avoid target protein loss.
-------------------------	--	--	-----------------	---

Experimental Protocols

Protocol 1: DNase I Treatment of Lysozyme Lysate

This protocol provides a general guideline for using DNase I to reduce viscosity in a bacterial lysate.

Materials:

- Bacterial cell pellet
- Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
- Lysozyme
- 10X DNase I Reaction Buffer (100 mM Tris-HCl pH 7.6, 25 mM MgCl₂, 5 mM CaCl₂)[\[10\]](#)
- DNase I (RNase-free), 1-10 U/μL
- Protease Inhibitor Cocktail (optional)

Procedure:

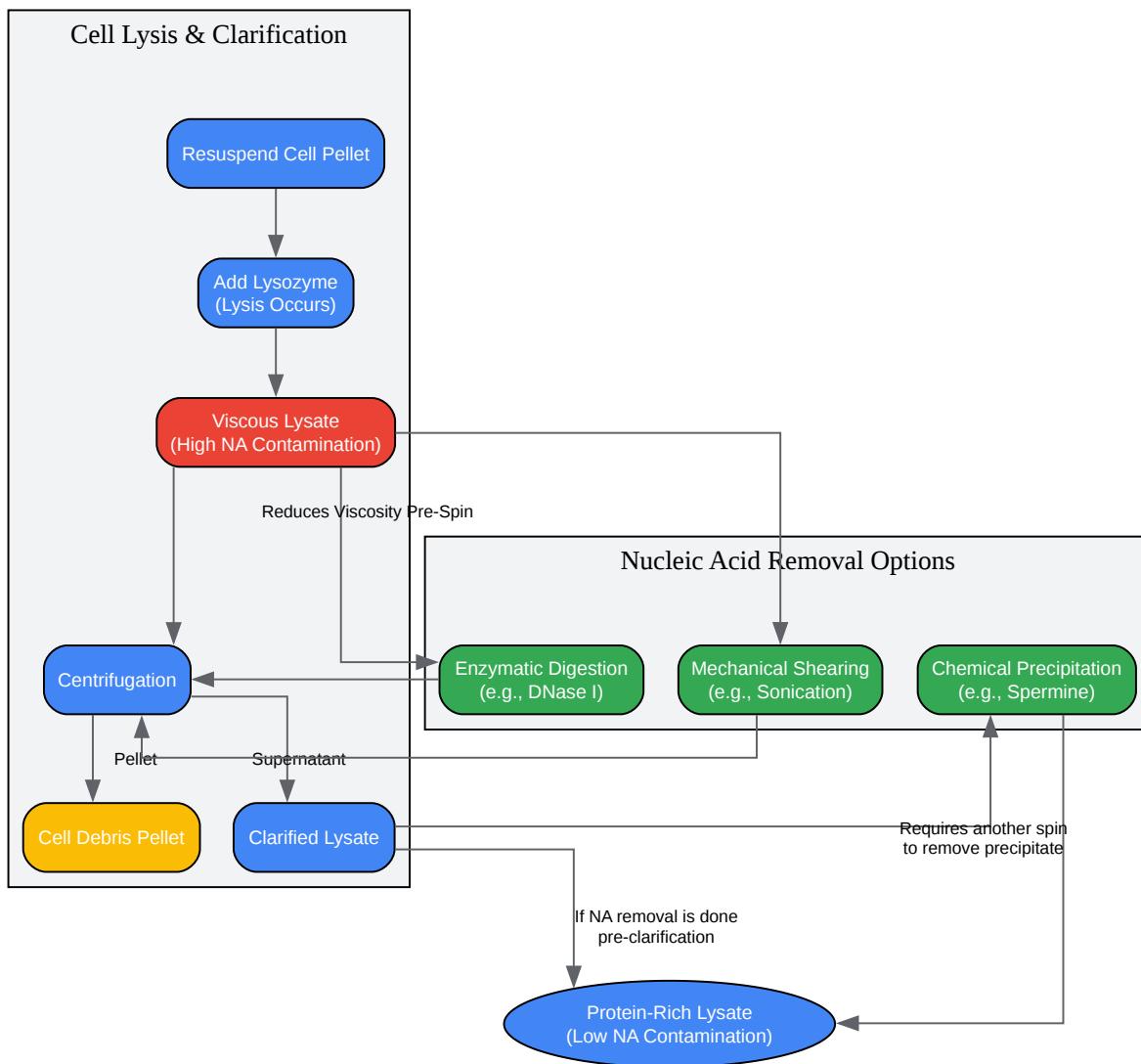
- Resuspend the bacterial cell pellet in ice-cold Lysis Buffer. A common ratio is 3-4 mL of buffer per gram of wet cell paste.[\[2\]](#)
- Add lysozyme to the desired final concentration (e.g., 1 mg/mL) and any protease inhibitors.
- Incubate on ice for 30 minutes with gentle rocking to facilitate lysis.[\[20\]](#) The suspension will begin to clear and become viscous.

- Add 10X DNase I Reaction Buffer to a final concentration of 1X.
- Add 1-10 units of DNase I for every 1 mL of lysate.[\[1\]](#) Gently mix by inverting the tube; do not vortex, as this can denature the DNase I.[\[11\]](#)
- Incubate at room temperature or 37°C for 10-30 minutes, or until the viscosity is visibly reduced.[\[1\]](#)[\[11\]](#)
- Once the lysate is no longer viscous, proceed to the next step of your purification workflow (e.g., centrifugation to pellet cell debris).

Protocol 2: Spermine Precipitation of Nucleic Acids

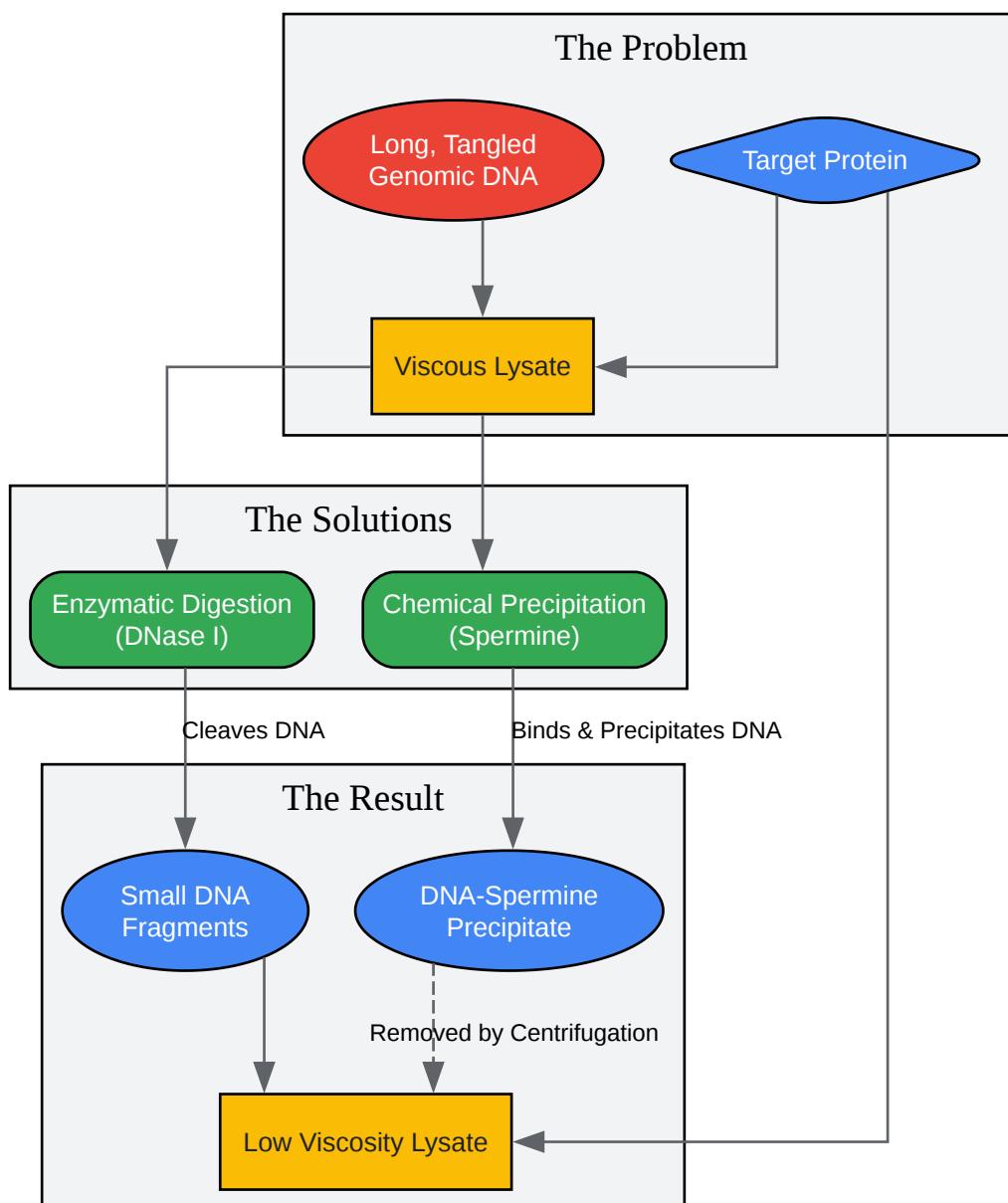
This protocol describes how to selectively precipitate DNA from a clarified lysate using spermine.

Materials:


- Clarified cell lysate (post-centrifugation)
- Spermine tetrahydrochloride stock solution (e.g., 100 mM)
- Ice bath
- Centrifuge

Procedure:

- Ensure your clarified lysate is kept on ice.
- Slowly, with continuous stirring, add the spermine stock solution dropwise to the lysate to reach the desired final concentration. The optimal concentration depends on the DNA content and ionic strength of your buffer and must be determined empirically, but a starting point is often in the 1-10 mM range.[\[19\]](#)
- Continue to stir the lysate on ice for 15-30 minutes to allow the DNA-spermine precipitate to form.[\[19\]](#)


- Pellet the precipitated nucleic acids by centrifugation at a high speed (e.g., >16,000 x g) for 20-30 minutes at 4°C.[17]
- Carefully decant the supernatant, which contains your target protein, into a fresh tube. The pellet contains the precipitated DNA.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for reducing nucleic acid contamination in lysozyme lysates.

[Click to download full resolution via product page](#)

Caption: Mechanisms for removing nucleic acid contamination from cell lysates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. neb.com [neb.com]
- 2. researchgate.net [researchgate.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Viscosity Reduction in Bioprocessing | ArcticZymes Technologies [arcticzymes.com]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 7. Protocols · Benchling [benchling.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective precipitation of DNA by spermine during the chemical extraction of insoluble cytoplasmic protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for removing DNA contamination from RNA samples [biosyn.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. neb.com [neb.com]
- 14. protocols.io [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Studies on the selectivity of DNA precipitation by spermine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. blog.biosearchtech.com [blog.biosearchtech.com]
- 18. yeasenbio.com [yeasenbio.com]
- 19. academic.oup.com [academic.oup.com]
- 20. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Support Center: Reducing Nucleic acid Contamination in Lysozyme Lysates]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b612616#how-to-reduce-nucleic-acid-contamination-in-lysozyme-lysates>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com